molecular formula C11H10N6O2S2 B2686117 N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide CAS No. 877630-24-5

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide

Cat. No. B2686117
CAS RN: 877630-24-5
M. Wt: 322.36
InChI Key: ZGMYMAIZFHPIDZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide is a useful research compound. Its molecular formula is C11H10N6O2S2 and its molecular weight is 322.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal Applications : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including those with a thiazole moiety, demonstrating potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

  • Antimicrobial Properties : Bondock et al. (2008) utilized a similar approach to synthesize new heterocycles incorporating antipyrine moiety, which were evaluated for their antimicrobial properties. Such compounds could contribute to the development of new antimicrobial agents (Bondock et al., 2008).

  • Antitumor Activity : The synthesis of new pyrimidine derivatives with potential antitumor properties was reported by Masaret (2021). These compounds were tested in vitro against several human tumor cell lines, indicating the possible use of such compounds in cancer therapy (Masaret, 2021).

  • Antioxidant Activity : A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. These findings highlight the potential application of such compounds in preventing oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S2/c1-5-3-20-10(13-5)14-7(18)4-21-11-15-8-6(2-12-17-8)9(19)16-11/h2-3H,4H2,1H3,(H,13,14,18)(H2,12,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMYMAIZFHPIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322970
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

877630-24-5
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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